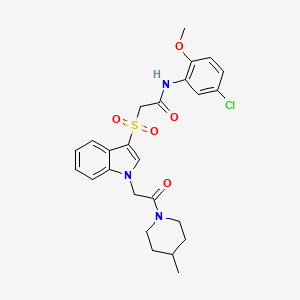

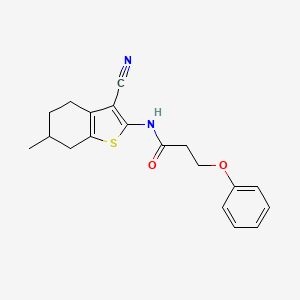

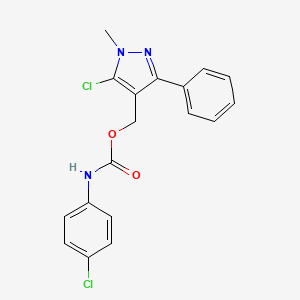

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides have been extensively studied for their antitumor properties, as they can act as cell cycle inhibitors and exhibit anticancer activities. Compounds similar to the one have been evaluated in cell-based antitumor screens and have shown potential in clinical trials .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution reactions. For instance, a nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate at pH 9 has been used to obtain a parent molecule, which is then reacted with different alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . Although the specific synthesis route for the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amide linkage. The variations in the aryl or heteroaryl groups attached to the sulfonamide nitrogen are critical for the biological activity of these compounds. The molecular structure influences the drug's pharmacophore and its interaction with cellular targets .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including further substitutions, depending on the functional groups present in the molecule. The reactivity of these compounds is often utilized to create derivatives with enhanced or specific biological activities. The chemical reactions involved in the synthesis and modification of these compounds are crucial for the development of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the drug's bioavailability and efficacy. The compounds are characterized using techniques like LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis to confirm their structure and purity . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are also critical for the drug's performance in biological systems.

科学的研究の応用

Environmental Impact and Transformation of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as metolachlor and alachlor, are extensively studied for their environmental fate and transformation. These compounds are known for their use in agriculture to control annual grasses and broadleaf weeds. Their transformation products, including ethane sulfonic acid (ESA) and oxanillic acid breakdown products, have been monitored in various environmental matrices to understand their persistence and movement through ecosystems.

Metolachlor and Alachlor Breakdown in Aquatic Systems : A study investigated the transformation of metolachlor and alachlor in aquatic field mesocosms. It was found that metolachlor half-lives were generally longer than alachlor, indicating a slower degradation process in aquatic environments. Both herbicides produced ESA and oxanillic acid as breakdown products, with alachlor producing larger quantities of oxanillic acid compared to metolachlor under equivalent conditions. This suggests similar transformation pathways for alachlor and metolachlor in aquatic systems, resembling the acetochlor pathway in soils. The study highlights the environmental behavior of chloroacetamide herbicides and their breakdown products in water bodies (Graham et al., 1999).

Comparative Metabolism in Human and Rat Liver Microsomes : Another study focused on the metabolism of chloroacetamide herbicides, including acetochlor, alachlor, and metolachlor, in human and rat liver microsomes. It highlighted the metabolic activation pathway leading to DNA-reactive products. This research provides insights into the metabolic fate of chloroacetamide herbicides, contributing to understanding their potential health impacts and guiding safety assessments (Coleman et al., 2000).

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O5S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(19-5-3-4-6-21(19)29)35(32,33)16-24(30)27-20-13-18(26)7-8-22(20)34-2/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILUDRRCVWBWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)

![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)

![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)

![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)